

molecular structure and weight of 9-(2-Bromophenyl)-9H-carbazole

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Compound of Interest

Compound Name: 9-(2-Bromophenyl)-9H-carbazole

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An In-Depth Technical Guide to **9-(2-Bromophenyl)-9H-carbazole**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **9-(2-Bromophenyl)-9H-carbazole**, a pivotal heterocyclic aromatic compound. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its molecular characteristics, detailed synthesis protocols, characterization, and key applications, with a focus on its role in drug discovery and organic electronics.

Introduction: The Significance of 9-(2-Bromophenyl)-9H-carbazole

9-(2-Bromophenyl)-9H-carbazole (CAS No: 902518-11-0) is a specialized organic intermediate that belongs to the carbazole family of compounds.^{[1][2]} Carbazole itself, a tricyclic aromatic heterocycle, is a well-established scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electron-donating properties.^{[3][4]} The introduction of a 2-bromophenyl group at the 9-position (the nitrogen atom) of the carbazole core imparts unique steric and electronic properties. This substitution makes **9-(2-Bromophenyl)-9H-carbazole** a highly valuable and versatile building block.

The bromine atom serves as a reactive handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) for the synthesis of more complex molecular architectures. This reactivity is crucial for its application as an intermediate in the development of novel pharmaceuticals and advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.^{[2][5]} Its structural features are leveraged to create compounds with enhanced charge transport capabilities and specific photophysical properties.^[2]

Molecular Structure and Physicochemical Properties

The core of the molecule consists of a carbazole unit, where two benzene rings are fused to a central nitrogen-containing five-membered ring.^[3] The phenyl group substituted with a bromine atom at the ortho position is attached to this nitrogen atom.

Molecular Structure Diagram

Caption: Molecular Structure of **9-(2-Bromophenyl)-9H-carbazole**.

Physicochemical Data Summary

The properties of **9-(2-Bromophenyl)-9H-carbazole** are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	902518-11-0	[1][2]
Molecular Formula	C ₁₈ H ₁₂ BrN	[1][2][6]
Molecular Weight	322.20 g/mol	[6]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	93-103 °C (range varies with purity)	[1][2]
Boiling Point	462.0 ± 37.0 °C (Predicted)	[1]
Purity	≥97% - 99% (Typical)	[7]
Storage	Sealed in a dry, room temperature environment or at 2-8 °C	[1][2]

Synthesis Protocol: Ullmann Condensation

The synthesis of **9-(2-Bromophenyl)-9H-carbazole** is commonly achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed N-arylation of carbazole with an ortho-dihalogenated benzene, such as 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodo position.

Experimental Workflow Diagram

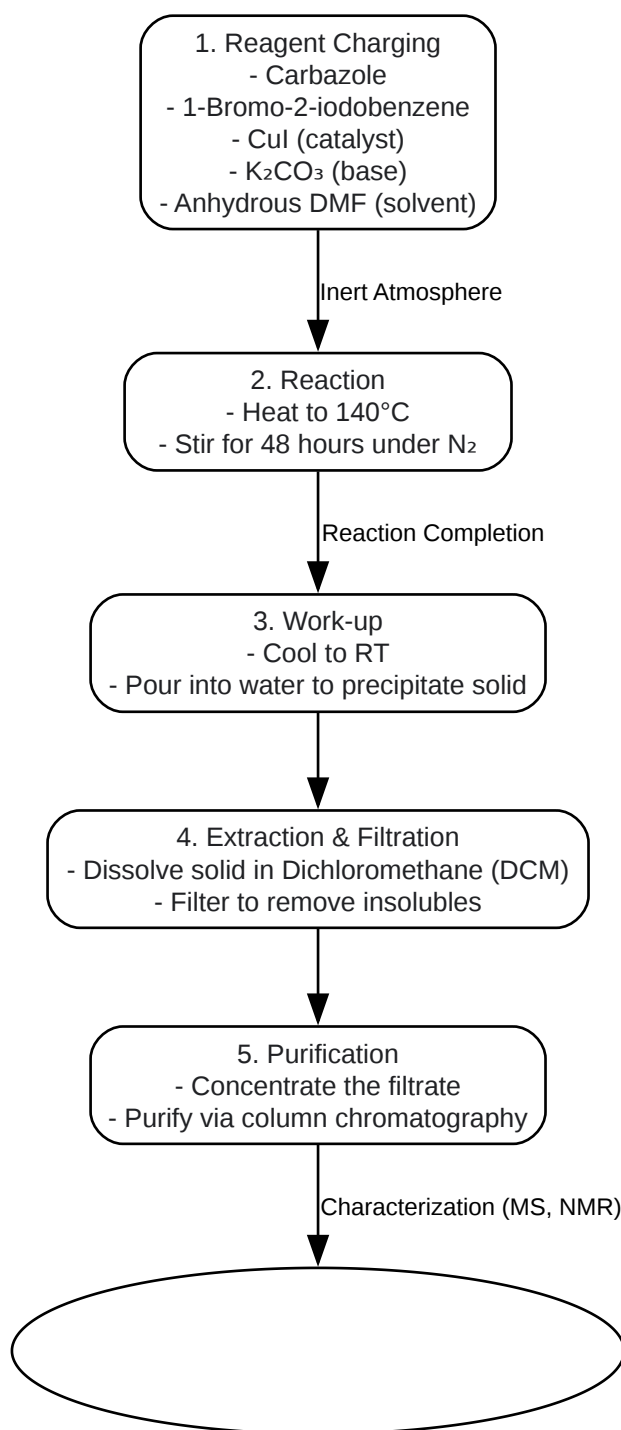


Figure 2: Synthesis Workflow

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **9-(2-Bromophenyl)-9H-carbazole**.

Step-by-Step Methodology

The following protocol is adapted from established literature procedures for similar N-arylations.
[8]

- **Reagent Preparation:** To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add carbazole (1.0 eq), potassium carbonate (K_2CO_3 , 4.0 eq) as the base, and cuprous iodide (CuI, 0.05 eq) as the catalyst.
- **Solvent and Reactant Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the vessel. Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes. Subsequently, add 1-bromo-2-iodobenzene (ortho-bromiodobenzene, 3.0 eq) via syringe.
 - **Causality Insight:** Potassium carbonate is a crucial inorganic base that facilitates the deprotonation of the carbazole nitrogen, forming the nucleophilic carbazolate anion. Anhydrous DMF is used as a high-boiling polar aprotic solvent, which is ideal for solubilizing the reactants and facilitating the high-temperature reaction. The copper(I) iodide catalyst is essential for the Ullmann coupling mechanism.
- **Reaction Execution:** Heat the reaction mixture to 140°C and maintain vigorous stirring for 48 hours under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Product Precipitation (Work-up):** Upon completion, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a large volume of cold water. A solid precipitate should form.
- **Extraction and Filtration:** Stir the aqueous suspension for 30 minutes, then collect the crude solid by vacuum filtration. Dissolve the collected solid in dichloromethane (DCM). Filter the DCM solution to remove any insoluble inorganic salts (e.g., potassium salts and copper residues).
- **Purification:** Concentrate the organic filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield **9-(2-Bromophenyl)-9H-carbazole** as a white solid.[8]
 - **Self-Validating System:** The purity of the final product should be rigorously assessed by multiple analytical techniques, such as 1H NMR, ^{13}C NMR, and Mass Spectrometry, to confirm the structure and ensure the absence of starting materials or byproducts.

Structural Elucidation and Characterization

Confirming the molecular structure and purity is paramount. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

- **Mass Spectrometry (MS):** Analysis via techniques like Atmospheric Pressure Chemical Ionization (APCI) should show a molecular ion peak $[M+H]^+$ corresponding to the calculated mass. For $C_{18}H_{12}BrN$, the expected m/z would be approximately 322.2, confirming the molecular weight.[8] The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be visible in the mass spectrum, providing definitive evidence of its presence.
- **NMR Spectroscopy:** 1H NMR spectroscopy is used to confirm the connectivity of the molecule. The spectrum would show distinct signals for the 12 aromatic protons. The protons on the carbazole moiety and the bromophenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals should correspond to the number of protons in each environment.

Applications in Drug Development and Materials Science

9-(2-Bromophenyl)-9H-carbazole is not an end product but a versatile intermediate.

- **Pharmaceutical Intermediate:** In drug discovery, carbazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[4] This compound serves as a precursor to more complex molecules where the bromophenyl group can be further functionalized to modulate pharmacological activity.[8][9]
- **Organic Electronics (OLEDs):** The carbazole moiety is an excellent hole-transporting unit. **9-(2-Bromophenyl)-9H-carbazole** is used to synthesize host materials for phosphorescent OLEDs (PhOLEDs) and other electronic components.[2] The bulky, non-planar nature of the 2-bromophenyl group can disrupt intermolecular packing, which helps to prevent aggregation-caused quenching and improve the amorphous stability of thin films, a critical factor for device longevity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause serious eye damage (H318). It can also cause skin and respiratory irritation.[10]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[1][11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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